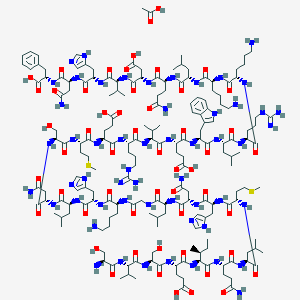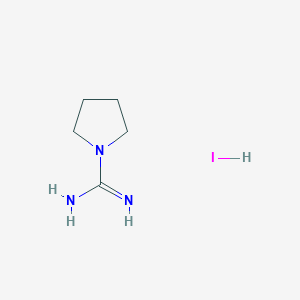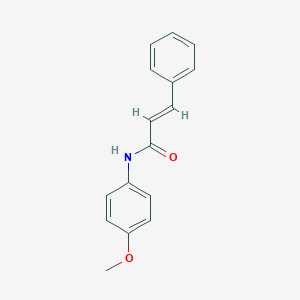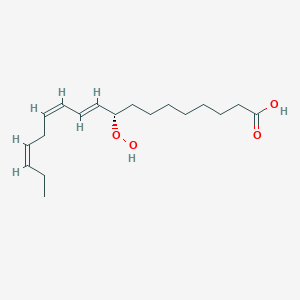
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole
Übersicht
Beschreibung
2-Bromomethyl-6-methoxybenzothiazole is a chemical compound with the molecular formula C8H8BrNOS. It belongs to the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
Wirkmechanismus
Target of Action
Brominated compounds are known to be involved in various biochemical reactions and can interact with a wide range of biological targets .
Mode of Action
Brominated compounds are often involved in nucleophilic substitution reactions . The bromomethyl group in the compound could potentially act as a leaving group, enabling the compound to participate in various biochemical reactions .
Biochemical Pathways
Brominated compounds can participate in a variety of biochemical pathways, depending on their specific structures and the biological targets they interact with .
Pharmacokinetics
The compound’s bromomethyl group could potentially influence its pharmacokinetic properties, as bromine atoms are known to affect the lipophilicity and metabolic stability of organic compounds .
Result of Action
Brominated compounds can have a wide range of biological effects, depending on their specific structures and the biological targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Bromomethyl)-6-methoxy-1,3-benzothiazole. Factors such as pH, temperature, and the presence of other chemical species can affect the compound’s reactivity and stability .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole can have a variety of effects on cells and cellular processes. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-6-methoxybenzothiazole typically involves the bromination of 6-methoxybenzothiazole. One common method includes the reaction of 6-methoxybenzothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the methyl group, resulting in the formation of 2-Bromomethyl-6-methoxybenzothiazole .
Industrial Production Methods
Industrial production methods for 2-Bromomethyl-6-methoxybenzothiazole are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in maintaining consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromomethyl-6-methoxybenzothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form 2-methyl-6-methoxybenzothiazole using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2-azidomethyl-6-methoxybenzothiazole, 2-thiocyanatomethyl-6-methoxybenzothiazole, and 2-methoxymethyl-6-methoxybenzothiazole.
Oxidation: Products include 2-bromomethyl-6-methoxybenzaldehyde and 2-bromomethyl-6-methoxybenzoic acid.
Reduction: The major product is 2-methyl-6-methoxybenzothiazole.
Wissenschaftliche Forschungsanwendungen
2-Bromomethyl-6-methoxybenzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates for treating cancer, bacterial infections, and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of advanced materials such as polymers, dyes, and liquid crystals.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
2-Bromomethyl-6-methoxybenzothiazole can be compared with other similar compounds to highlight its uniqueness:
2-Chloromethyl-6-methoxybenzothiazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in nucleophilic substitution reactions.
2-Methyl-6-methoxybenzothiazole: Lacks the halogen atom, resulting in lower reactivity towards nucleophiles and different biological activity.
2-Bromomethyl-6-hydroxybenzothiazole: Contains a hydroxy group instead of a methoxy group, leading to different solubility and reactivity profiles.
These comparisons highlight the unique chemical properties and reactivity of 2-Bromomethyl-6-methoxybenzothiazole, making it a valuable compound in various scientific research applications .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZMQFJJMIETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443813 | |
| Record name | 2-Bromomethyl-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-18-2 | |
| Record name | 2-Bromomethyl-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)


![trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium diiodide](/img/structure/B21689.png)



